molecular formula C9H9NO6S B3179646 Oxiran-2-ylmethyl 4-nitrobenzenesulfonate CAS No. 158505-66-9

Oxiran-2-ylmethyl 4-nitrobenzenesulfonate

Cat. No.: B3179646
CAS No.: 158505-66-9
M. Wt: 259.24 g/mol
InChI Key: CXYDYDCHYJXOEY-UHFFFAOYSA-N
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Description

Oxiran-2-ylmethyl 4-nitrobenzenesulfonate, also known as (S)-Oxiran-2-ylmethyl 4-nitrobenzenesulfonate, is a chemical compound with the molecular weight of 259.24 . It is a solid substance that is stored in a refrigerator . This compound is commonly used as a reagent in organic chemistry reactions, particularly in the preparation of epoxides and sulfones.


Molecular Structure Analysis

The molecular formula of this compound is C9H9NO6S . The InChI code is 1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m0/s1 .


Physical and Chemical Properties Analysis

This compound is a solid substance that is stored in a refrigerator . The molecular weight of the compound is 259.24 .

Scientific Research Applications

Novel Synthesis Pathways

  • Oxiran-2-ylmethyl 4-nitrobenzenesulfonate has been utilized in the synthesis of various organic compounds. For instance, Kolluri et al. (2018) explored its use in the synthesis of 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane], a compound obtained through an unusual ring-expansion process (Kolluri, Zhang, Singh, & Duncton, 2018).

Regioselective Electrophilic Additions

  • The compound has also been instrumental in studies on regioselective electrophilic additions. Claret et al. (1987) demonstrated the use of 2-nitrobenzenesulfenyl chloride with related compounds, providing insights into the regioselectivity of such reactions (Claret, Carrupt, & Vogel, 1987).

Cancer Research

  • In cancer research, Shen et al. (2012) synthesized ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives using ethyl 3-ferrocenyl-1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate. These compounds showed potential in inhibiting the growth of A549 and H322 lung cancer cells (Shen, Zhu, Li, Zhao, & Miao, 2012).

Herbicidal Activity

  • In the field of agrochemistry, Hosokawa et al. (2001) synthesized optically active N-(2-Pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives with herbicidal activity. Their research elucidated the stereochemical structure-activity relationships of these compounds (Hosokawa, Katsurada, Ikeda, Minami, & Jikihara, 2001).

Synthesis of 2-(Phenoxymethyl)oxirane Derivatives

Cyclodextrin Mediated N-Alkylation

  • Fischer et al. (2013) utilized this compound in cyclodextrin mediated N-alkylation. This study provided insights into green chemistry applications of the compound (Fischer, Millan, & Ritter, 2013).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

oxiran-2-ylmethyl 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYDYDCHYJXOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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